N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(3-methylphenyl)acetamide
Description
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(3-methylphenyl)acetamide is a compound that features a thiophene ring and a phenylacetamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Properties
Molecular Formula |
C17H21NOS |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide |
InChI |
InChI=1S/C17H21NOS/c1-13-5-4-6-14(9-13)10-16(19)18-12-17(2,3)15-7-8-20-11-15/h4-9,11H,10,12H2,1-3H3,(H,18,19) |
InChI Key |
QEIMFDVJFDFPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C)(C)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(3-methylphenyl)acetamide, a common synthetic route might involve the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions for this compound would depend on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, especially at the 2- and 5-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones .
Scientific Research Applications
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with similar chemical properties.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A thiophene-based local anesthetic.
Uniqueness
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(3-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
